1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Übersicht
Beschreibung
Melperone-d4 is intended for use as an internal standard for the quantification of melperone by GC- or LC-MS. Melperone is an atypical antipsychotic. It binds to α1- and α2-adrenergic and dopamine D2 receptors (Kds = 180, 150, and 180 nM, respectively), as well as the serotonin (5-HT) receptor subtype 5-HT2A (Kd = 102 nM). It is selective for these receptors over histamine H1, muscarinic, 5-HT1A, 5-HT1D, and 5-HT2C receptors (Kds = 580, >10,000, 2,200, 3,400, and 2,100 nM, respectively). Melperone (2 mg/kg per day) increases basal, but not amphetamine-induced, extracellular dopamine levels in the rat nucleus accumbens.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
- Neuroleptic Agents and Dopamine Receptor Binding : This compound and its analogs have been studied for their binding affinity at dopamine and serotonin receptor subtypes. Modifications in the structure of these compounds have shown potential in developing new antipsychotic agents (Peprah et al., 2012).
Sigma Ligands and Receptor Binding
- Sigma 2 Binding Site Affinity : Compounds with a 4-fluorophenyl substituent have shown subnanomolar affinity for the sigma 2 binding site. This has implications in the development of selective sigma 2 ligands (Perregaard et al., 1995).
Anticancer Activity
- Sigma Ligands with Anticancer Activity : Studies have revealed that certain analogs of this compound bind preferentially at the sigma-2 receptor and show inhibition of several cancer cell lines. This indicates potential applications in cancer therapy (Asong et al., 2019).
Conformational Analysis
- Conformational Landscape and Spectroscopy : Research involving derivatives of 1-(4-Fluorophenyl)ethanol, related to this compound, has been conducted to understand the conformational landscape and interactions in these molecules (Rondino et al., 2016).
Antipsychotic Drug Design
- Design of Novel Antipsychotic Drugs : Compounds based on this chemical structure have been synthesized for potential use as antipsychotic drugs, examining their binding affinity and receptor selectivity (Jørgensen et al., 2013).
Molecular Interaction and Crystal Morphology
- Impact on Crystal Habit : Studies have been conducted on the molecular mechanics and crystal morphology of drugs like haloperidol, which is structurally similar to the compound . This is crucial for understanding drug manufacturing processes (Li Destri et al., 2011).
Multifunctional Drug Development
- Neuropsychiatric and Neurological Disorders : Research has led to the discovery of multifunctional drug candidates with potent binding affinities to serotonin and dopamine receptors for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-ZYMFQSNRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.